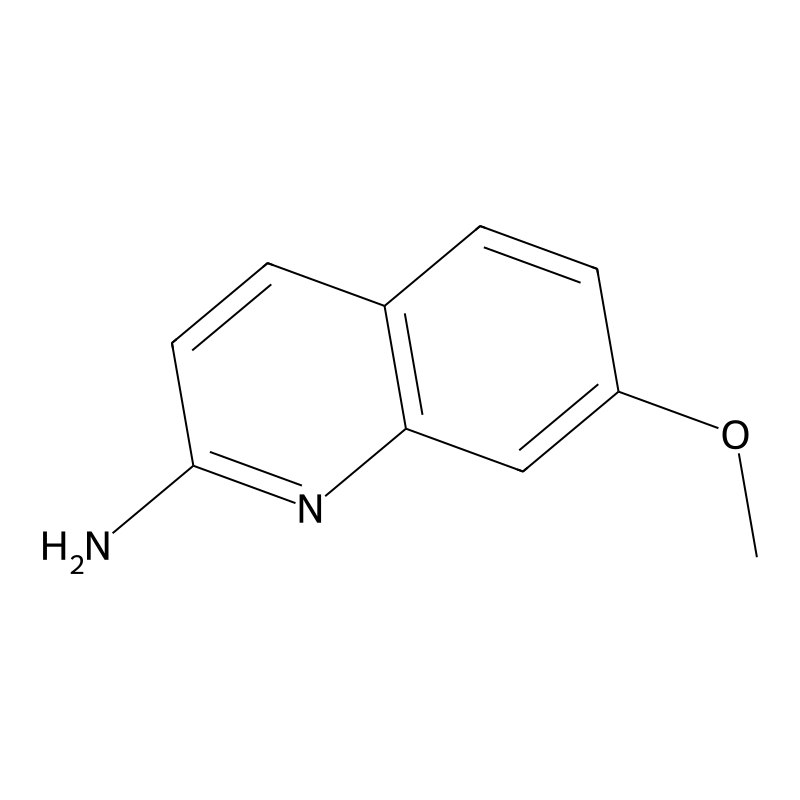

7-Methoxyquinolin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The compound may be relatively new and still under investigation.

- Research on it may not be widely published.

- PubChem: This database by the National Institutes of Health lists basic information on the structure and properties of 7-Methoxyquinolin-2-amine, but does not discuss any specific scientific research applications PubChem: .

Future Research Directions

Given the structural similarity of 7-Methoxyquinolin-2-amine to other Methoxyquinolin-2-amine derivatives, research may focus on the following areas:

- Medicinal Chemistry: Due to the presence of the Methoxyquinolin-2-amine core, researchers might explore 7-Methoxyquinolin-2-amine for potential medicinal properties. This would likely involve investigating how the molecule interacts with biological targets.

- Material Science: The aromatic ring structure of 7-Methoxyquinolin-2-amine could be of interest for material science applications. Researchers might explore its potential use in the development of functional materials.

7-Methoxyquinolin-2-amine is a heterocyclic aromatic amine characterized by a quinoline backbone with a methoxy group at the 7th position and an amino group at the 2nd position. This compound belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the methoxy group is significant as it influences both the chemical reactivity and biological properties of the compound, potentially enhancing its therapeutic efficacy compared to other quinoline derivatives.

- Oxidation: It can be oxidized to form quinoline N-oxides, which are often more reactive and can participate in further chemical transformations.

- Reduction: The compound can be reduced to yield tetrahydroquinoline derivatives, which may exhibit different biological activities.

- Substitution: Electrophilic and nucleophilic substitution reactions allow for the introduction of various functional groups onto the quinoline ring, expanding the chemical diversity of derivatives that can be synthesized.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically employed.

- Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under acidic or basic conditions to facilitate substitutions.

7-Methoxyquinolin-2-amine has been studied for its potential biological activities, including:

- Antimicrobial Properties: Research indicates that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity: It has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve targeting specific enzymes crucial for DNA replication and cell division, such as DNA gyrase and topoisomerase IV.

The unique structural features of 7-Methoxyquinolin-2-amine contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 7-Methoxyquinolin-2-amine typically involves several methods:

- Condensation Reactions: One common method is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde. This process often employs acidic conditions to promote cyclization.

- Combes/Conrad–Limpach Reaction: This synthetic route involves the cyclization of an aryl amine with a diketone under acidic conditions, yielding various quinoline derivatives.

- Green Chemistry Approaches: Recent advancements include microwave-assisted reactions and solvent-free conditions that enhance yield and reduce environmental impact during synthesis .

7-Methoxyquinolin-2-amine finds applications across various fields:

- Medicinal Chemistry: It is investigated as a potential therapeutic agent for treating diseases due to its antimicrobial and anticancer properties.

- Chemical Research: The compound serves as a building block for synthesizing more complex heterocyclic compounds.

- Industrial Uses: It is utilized in the production of dyes, pH indicators, and other organic compounds due to its unique chemical properties .

Studies on 7-Methoxyquinolin-2-amine have focused on its interactions with molecular targets. The compound may inhibit key enzymes involved in DNA replication, contributing to its anticancer effects. Furthermore, molecular docking studies have suggested good binding affinities to specific proteins involved in disease pathways, indicating potential therapeutic applications .

Similar Compounds- Quinoline: The parent compound with a simpler structure lacking substituents.

- Chloroquine: An antimalarial drug with a similar quinoline backbone but different substituents affecting its activity.

- Tafenoquine: Another antimalarial agent that shares structural similarities but differs in pharmacokinetic properties.

- Mefloquine: Used for malaria prevention and treatment; structurally related but distinct in functionality.

Uniqueness

Traditional quinoline synthesis methodologies have served as the foundational framework for constructing the core heterocyclic structure of 7-methoxyquinolin-2-amine. These classical approaches, while well-established, present specific challenges when applied to the synthesis of substituted derivatives bearing both methoxy and amino functionalities [1] [2].

The Skraup synthesis remains one of the most historically significant methods for quinoline construction, involving the condensation of anilines with glycerol in the presence of sulfuric acid and oxidizing agents such as arsenic pentoxide or ferric sulfate [2] [3]. When applied to methoxy-substituted anilines for 7-methoxyquinolin-2-amine synthesis, this method typically requires temperatures between 150-200°C and yields ranging from 45-75% [3]. However, the harsh reaction conditions and limited substrate scope present significant limitations, particularly regarding functional group tolerance during the construction of amino-substituted derivatives.

The Friedländer condensation offers an alternative approach through the reaction of 2-aminoaryl ketones with carbonyl compounds under acid or base catalysis at temperatures of 80-120°C [4] [5]. This methodology has demonstrated particular utility in microwave-assisted protocols, where reaction times can be reduced from several hours to 5-60 minutes while maintaining yields of 60-85% [5]. The regioselectivity challenges inherent in this approach become particularly pronounced when dealing with methoxy-substituted substrates, necessitating careful optimization of reaction conditions.

The Conrad-Limpach synthesis, involving thermal cyclization of anilines with β-ketoesters at temperatures of 240-280°C, presents significant challenges for 7-methoxyquinolin-2-amine synthesis due to the thermal instability of amino substituents at such elevated temperatures [6]. Alternative approaches utilizing the Pfitzinger reaction, which employs isatin and carbonyl compounds with methylene groups under basic conditions (100-150°C, potassium hydroxide or sodium hydroxide), offer improved functional group tolerance but remain limited to specific carbonyl substrate types [7].

The Knorr quinoline synthesis, utilizing β-ketoesters and anilines under acid catalysis (100-140°C with sulfuric acid or polyphosphoric acid), provides yields of 50-75% but suffers from limited functional group tolerance, particularly problematic for preserving methoxy and amino functionalities during the cyclization process [6].

Modern Catalytic Routes for Amino-Methoxy Substitution

Contemporary catalytic methodologies have revolutionized the synthesis of 7-methoxyquinolin-2-amine through the development of selective C-H functionalization protocols and transition metal-catalyzed cross-coupling reactions. These modern approaches offer superior control over regioselectivity and functional group compatibility compared to traditional methods [8] [9].

Palladium-catalyzed C-H arylation reactions have emerged as particularly effective for the selective functionalization of quinoline derivatives. The system employing palladium acetate and triphenylphosphine (Pd(OAc)₂/PPh₃) operates under mild conditions (80-120°C) and achieves C2-selective functionalization with greater than 90% selectivity [8] [9]. This methodology has been successfully applied to quinoline N-oxides, demonstrating yields of 65-92% and excellent functional group tolerance, making it particularly suitable for the synthesis of amino-methoxy substituted derivatives.

Rhodium-catalyzed hydroamination reactions utilizing tris(triphenylphosphine)rhodium chloride (RhCl(PPh₃)₃) provide an alternative approach for amino group introduction at temperatures of 60-100°C [8]. This methodology exhibits high regioselectivity and yields of 70-88%, with excellent compatibility with methoxy substituents. The mild reaction conditions preserve sensitive functional groups while enabling efficient C-N bond formation.

Copper-catalyzed C-N cross-coupling reactions using copper triflate and phenanthroline (Cu(OTf)₂/Phen) have demonstrated exceptional chemoselectivity in the synthesis of amino-substituted quinoline derivatives [10]. Operating at temperatures of 90-140°C, this system achieves yields of 75-95% with high efficiency and atom economy. The methodology is particularly well-suited for the introduction of amino groups while preserving methoxy functionalities.

Photoredox catalysis using iridium complexes such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ has enabled room temperature synthesis of quinoline derivatives under visible light irradiation [11]. This approach offers high functional group tolerance and yields of 60-85%, representing a significant advancement in terms of energy efficiency and reaction mildness. The compatibility with both amino and methoxy substituents makes this methodology particularly attractive for 7-methoxyquinolin-2-amine synthesis.

Ruthenium-catalyzed oxidative coupling reactions employing tris(bipyridine)ruthenium dichloride (Ru(bpy)₃Cl₂) enable C-H functionalization at temperatures of 40-80°C without requiring pre-activation of substrates [10]. This methodology achieves yields of 55-80% and demonstrates good site selectivity, offering advantages in terms of operational simplicity and mild reaction conditions.

Microwave-Assisted and Flow Chemistry Techniques

The integration of microwave-assisted synthesis and flow chemistry techniques has significantly enhanced the efficiency and scalability of 7-methoxyquinolin-2-amine synthesis. These technologies offer superior control over reaction parameters while enabling substantial reductions in reaction times and improvements in product purity [4] [12] [13].

Microwave-assisted synthesis provides precise temperature control (±1°C) compared to conventional heating methods, which typically exhibit variations of ±5-10°C [4] [5]. This enhanced control is critical for the synthesis of amino-methoxy substituted quinolines, where temperature precision directly impacts regioselectivity and product distribution. Reaction times are dramatically reduced from 2-24 hours in conventional batch processes to 5-60 minutes under microwave irradiation, representing productivity enhancements of up to 20-fold [12] [5].

The Friedländder quinoline synthesis has been particularly amenable to microwave optimization, with studies demonstrating that 2-aminophenylketones react with cyclic ketones in neat acetic acid under microwave irradiation at 160°C to produce quinoline derivatives in excellent yields within 5 minutes [5]. This represents a significant improvement over conventional methods requiring several days at elevated temperatures with poor yields.

Flow chemistry techniques offer even greater advantages for 7-methoxyquinolin-2-amine synthesis through continuous processing capabilities and enhanced heat and mass transfer characteristics [13] [14]. Flow reactors provide excellent temperature control (±0.5°C) and enable residence times of 1-30 minutes, facilitating precise control over reaction stoichiometry through relative flow rate adjustments [14]. The high surface area to volume ratio inherent in flow reactors results in superior heat transfer compared to batch processes, enabling safe handling of exothermic reactions while maintaining isothermal conditions.

Continuous flow synthesis offers particular advantages for multiphase reactions involving gaseous components, where increased pressure forces gases into the liquid phase, enabling efficient activation of gaseous reactants [13]. This capability is particularly relevant for hydrogenation and reduction steps commonly employed in quinoline functionalization protocols.

The scalability advantages of flow chemistry are substantial, as reactions can be scaled simply by running for longer periods or operating multiple reactors in parallel [14]. Product purity typically ranges from 90-98% in flow systems compared to 75-85% in conventional batch processes, significantly reducing downstream purification requirements [13]. The enhanced reproducibility (±2-3% variation) compared to batch processes (±10-15% variation) provides critical advantages for commercial synthesis applications.

Protecting Group Strategies in Multistep Syntheses

The synthesis of 7-methoxyquinolin-2-amine frequently requires multistep protocols where protecting group strategies become essential for achieving chemoselectivity and preserving sensitive functionalities throughout the synthetic sequence [15] [16]. The choice of protecting groups must balance stability under reaction conditions with facile removal under mild conditions to avoid compromising the quinoline core or substituted functionalities.

Amino group protection strategies utilize several well-established protecting groups, each offering distinct advantages for quinoline synthesis applications [15] [16]. The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under basic conditions and organometallic reagent exposure while enabling mild removal using trifluoroacetic acid in dichloromethane at room temperature [17]. This orthogonality to most quinoline synthesis conditions makes Boc protection particularly valuable for amino functionality preservation.

Benzyloxycarbonyl (Cbz) protection offers complementary stability characteristics, remaining stable under both acidic and basic conditions while being removable through hydrogenolysis using palladium on carbon in methanol [16] [17]. The compatibility with most transition metal-catalyzed quinoline synthesis protocols makes Cbz protection an excellent choice for multistep syntheses involving C-H functionalization reactions.

For hydroxyl protection in methoxy precursors, tert-butyldimethylsilyl (TBS) protection provides excellent stability to organometallic reagents and basic conditions while remaining removable using tetrabutylammonium fluoride or hydrofluoric acid-pyridine complexes [15] [17]. The compatibility with quinoline synthesis conditions and mild deprotection requirements make TBS protection ideal for preserving hydroxyl functionalities during ring construction and functionalization steps.

Benzyl (Bn) protection offers broad utility for both hydroxyl and amino protection, providing stability under most reaction conditions while enabling removal through hydrogenolysis [16]. The mild deprotection conditions (hydrogen gas, palladium on carbon, methanol, room temperature) are compatible with quinoline derivatives and preserve the heteroaromatic core integrity.

Methoxymethyl (MOM) protection provides an alternative for hydroxyl protection with base stability and acid-labile removal characteristics [17]. The installation conditions (MOM chloride, diisopropylethylamine, dichloromethane, 0°C) and deprotection conditions (hydrochloric acid, methanol, room temperature to 60°C) offer good compatibility with quinoline synthesis protocols, though some acid sensitivity requires careful optimization.

Allyl protection presents unique advantages through its orthogonal removal using palladium(0) catalysis with morpholine in tetrahydrofuran at room temperature [16]. This protecting group strategy is particularly valuable when other deprotection methods might interfere with quinoline functionalities or when sequential deprotection protocols are required.

Chromatographic Purification and Characterization Challenges

The purification and characterization of 7-methoxyquinolin-2-amine present specific challenges related to the basic nature of the quinoline nitrogen, the electron-donating effects of the methoxy group, and the potential for amino group protonation under various conditions [18] [19] [20]. These characteristics necessitate specialized approaches for both separation and analytical characterization.

Chromatographic purification challenges arise primarily from the basic nature of quinoline derivatives, which can lead to peak tailing and poor resolution on standard silica gel columns [18] [20]. Normal phase silica gel chromatography typically employs hexane/ethyl acetate gradients but requires modification with triethylamine additives or deactivated silica to prevent irreversible adsorption and improve peak shapes [19]. Recovery rates of 70-85% are typical for normal phase purification, though optimization of conditions can improve these values.

Reverse phase C18 chromatography has proven particularly effective for quinoline derivatives, utilizing methanol/water gradients with trifluoroacetic acid or formic acid modifiers to control retention times and improve peak symmetry [21] [19]. This methodology achieves excellent separation characteristics with recovery rates of 85-95%, making it the preferred approach for both analytical and preparative applications. The addition of ion-pairing agents such as trifluoroacetic acid helps control the ionization state of the amino group and provides consistent retention behavior.

Automated flash chromatography systems offer improved reproducibility and reduced optimization time through software-controlled gradient development [21]. While method development complexity can be significant, recovery rates of 80-90% are achievable with properly optimized conditions. The integration of automated fraction collection and real-time monitoring capabilities enhances both efficiency and reproducibility.

High Performance Liquid Chromatography (HPLC) provides excellent separation capabilities with recovery rates of 90-98%, though the expense limits its application to analytical characterization and small-scale purification [18]. The use of acetonitrile/water mobile phases with appropriate pH buffering and ion-pairing agents enables precise control over retention and resolution.

Characterization challenges for 7-methoxyquinolin-2-amine primarily involve nuclear magnetic resonance spectroscopy, where signal overlap in the aromatic region can complicate structural assignment [3] [22]. Higher field strength instruments (400 MHz or greater) and variable temperature experiments help resolve overlapping signals and provide clearer spectral interpretation. The characteristic H-3 singlet at δ 6.5-7.0 ppm and the C-2 signal at δ 150-160 ppm in carbon-13 NMR serve as key diagnostic features for structural confirmation [22].

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide essential connectivity information for complete structural assignment [3] [22]. These techniques enable the correlation of through-bond and through-space interactions, facilitating the unambiguous assignment of substitution patterns and stereochemistry.

Mass spectrometry characterization typically employs electrospray ionization (ESI-MS) to generate molecular ion peaks [M+H]⁺, though fragmentation interpretation can be complex due to the multiple potential cleavage pathways [23]. High resolution mass spectrometry provides exact mass measurements within 5 ppm error, enabling confirmation of molecular formulas and detection of impurities or side products.

Infrared spectroscopy provides valuable functional group identification through characteristic absorption bands, particularly the N-H stretch at 3300-3500 cm⁻¹ for amino substituents [23]. Attenuated total reflectance Fourier transform infrared (ATR-FTIR) measurements and solution-phase measurements help minimize interference and provide clear spectra for functional group identification.

Quality control parameters for 7-methoxyquinolin-2-amine include integration ratio verification, signal-to-noise ratios greater than 10:1 for NMR spectroscopy, mass accuracy within 5 ppm for high resolution mass spectrometry, and purity assessments greater than 95% based on multiple analytical techniques [18] [23]. The combination of these analytical approaches provides comprehensive structural confirmation and purity verification essential for both research and commercial applications.